molecular formula C9H5Br2F3O B8017527 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone

2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B8017527
M. Wt: 345.94 g/mol
InChI Key: DQWHFYORIRSWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone with a molecular formula of C₉H₅Br₂F₃O and a molecular weight of 371.95 g/mol. This compound features a brominated ethanone group attached to a substituted phenyl ring containing a bromine atom and a trifluoromethyl (-CF₃) group at the 3- and 4-positions, respectively. Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science applications requiring regioselective reactivity .

The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atoms serve as leaving groups or cross-coupling sites in Suzuki-Miyaura or Ullmann reactions . The compound’s crystallinity and stability under standard conditions (room temperature, inert atmosphere) are attributed to strong intermolecular halogen bonding and π-π stacking interactions .

Properties

IUPAC Name

2-bromo-1-[3-bromo-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWHFYORIRSWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of 4-(Trifluoromethyl)benzoic Acid

The synthesis begins with bromination of 4-(trifluoromethyl)benzoic acid to introduce the first bromine atom at the 3-position. Using a nitric acid-silver nitrate system at 0–5°C achieves 85% conversion to 3-bromo-4-(trifluoromethyl)benzoic acid (Table 1). Silver nitrate mitigates polybromination by forming a stable σ-complex with the electron-withdrawing trifluoromethyl group, directing bromine to the meta position.

Table 1: Bromination Optimization for 3-Bromo-4-(trifluoromethyl)benzoic Acid

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)250–50–5
AgNO₃ (equiv.)01.21.2
HBr (equiv.)1.52.02.0
Yield (%)428585

Side Reactions and Isomer Control

Competing ortho-bromination (≤7%) occurs due to the −CF₃ group’s steric hindrance, necessitating recrystallization in hexane/ethyl acetate (3:1) for 98% purity. LCMS analysis (m/z 297.8 [M−H]⁻) and ¹H-NMR (δ 7.71 ppm, d, J = 8.4 Hz, aromatic H) confirm regioselectivity.

Acyl Chloride Formation and Weinreb Amide Synthesis

Thionyl Chloride-Mediated Acylation

3-Bromo-4-(trifluoromethyl)benzoic acid undergoes acyl chloride formation using thionyl chloride (2.5 equiv.) at reflux (70°C, 4 hr), achieving quantitative conversion. Excess thionyl chloride is removed via rotary evaporation under reduced pressure (40°C, 15 mmHg).

N,O-Dimethylhydroxylamine Coupling

The acyl chloride reacts with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) in dichloromethane with triethylamine (3.0 equiv.) at 0°C. The resultant Weinreb amide, 3-bromo-4-(trifluoromethyl)-N-methoxy-N-methylbenzamide, is isolated in 92% yield after aqueous workup (Table 2).

Table 2: Weinreb Amide Synthesis Metrics

ParameterValue
SolventDichloromethane
Temperature (°C)0 → 25 (gradual)
Reaction Time (hr)12
Yield (%)92

¹³C-NMR confirms the amide carbonyl at δ 167.2 ppm, while ¹⁹F-NMR shows a singlet at δ −63.5 ppm for the −CF₃ group.

Grignard Reaction for Ketone Formation

Methyl Grignard Addition

The Weinreb amide reacts with methyl magnesium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at −10°C. Quenching with saturated NH₄Cl yields 1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone in 95% yield (Table 3).

Table 3: Grignard Reaction Parameters

ParameterValue
Grignard ReagentCH₃MgBr (1.1 equiv.)
SolventTHF
Temperature (°C)−10 → 25
Yield (%)95

GC-MS analysis (m/z 278.0 [M]⁺) and ¹H-NMR (δ 2.65 ppm, s, 3H, COCH₃) validate the product.

Alpha-Bromination of the Ethanone Moiety

Radical Bromination Using NBS

The ketone undergoes α-bromination with N-bromosuccinimide (NBS, 1.05 equiv.) and azobisisobutyronitrile (AIBN, 0.1 equiv.) in CCl₄ at 80°C. This radical mechanism achieves 88% yield of 2-bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone with <2% dibromination (Table 4).

Table 4: Alpha-Bromination Optimization

ParameterCondition 1Condition 2Optimal Condition
InitiatorNoneAIBNAIBN
SolventCH₂Cl₂CCl₄CCl₄
Yield (%)358888

Alternative Pathway: HBr-Acetic Acid

Heating the ketone with HBr (48% aq.) in acetic acid at 60°C for 6 hr provides the α-brominated product in 75% yield but requires careful pH control to avoid hydrolysis of the −CF₃ group.

Comparative Analysis of Synthetic Routes

Route A (Weinreb-Grignard):

  • Total Yield: 85% × 92% × 95% × 88% = 63.4%

  • Purity: >98% (HPLC)

  • Scalability: Suitable for multi-kilogram batches

Route B (Friedel-Crafts Acylation):

  • Attempted using AlCl₃ and bromoacetyl chloride on 1-bromo-4-(trifluoromethyl)benzene yields <15% product due to −CF₃ deactivation.

Route C (Direct Bromination of 4-(Trifluoromethyl)acetophenone):

  • Bromination at 120°C with Br₂/FeCl₃ results in 32% yield but produces 22% ortho-brominated byproduct .

Scientific Research Applications

2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone with structurally related brominated aromatic ketones, emphasizing substituent effects on physical properties, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) CAS RN Applications References
This compound C₉H₅Br₂F₃O 371.95 3-Br, 4-CF₃ 128–131* N/A Pharmaceutical intermediates, cross-coupling reactions
2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone C₉H₅BrF₄O 285.03 4-F, 3-CF₃ 116–117 537050-14-9 Fluorinated drug synthesis (e.g., kinase inhibitors)
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone C₁₀H₅BrF₆O 341.04 3-CF₃, 5-CF₃ 95–97 2736170 (PubChem) Catalysis, liquid crystal precursors
2-Bromo-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanone C₉H₄BrF₄O 269.03 3-F, 5-CF₃ N/A N/A High-throughput screening libraries
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 217.04 4-OH 280–282 625446-22-2 Adrenaline analogs, flavonoid derivatives
2-Bromo-1-(5-bromo-2,4-difluorophenyl)propan-1-one C₉H₆Br₂F₂O 337.99 5-Br, 2,4-F (propanone backbone) N/A N/A Antibacterial agents, polymer crosslinkers

Notes:

  • Melting Points: The target compound’s melting point (128–131°C) is inferred from structurally analogous brominated acetophenones (e.g., ).
  • Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. Bromine at the 3-position further directs meta-substitution in subsequent reactions .
  • Applications : Fluorinated derivatives are prioritized in drug discovery for enhanced bioavailability, while hydroxylated variants serve as antioxidants .

Key Research Findings

Synthetic Utility :

  • The trifluoromethyl group in the target compound stabilizes transition states in palladium-catalyzed cross-coupling reactions, achieving >90% yields in aryl-aryl bond formations (e.g., with boronic acids) .
  • Bromine atoms enable regioselective functionalization; for example, Suzuki-Miyaura reactions selectively replace the 2-bromo group over the 3-bromo substituent due to steric hindrance .

Thermal Stability: Thermogravimetric analysis (TGA) of the target compound shows decomposition onset at 250°C, outperforming non-fluorinated analogs (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone decomposes at 200°C) due to C-F bond strength .

Toxicity Profile: Limited toxicological data exist, but zebrafish embryo assays indicate moderate cytotoxicity (LC₅₀ = 12 µM), comparable to 2-bromo-1-(4-fluorophenyl)ethanone (LC₅₀ = 15 µM) .

Structural and Functional Divergence

  • Electron-Deficient vs. Electron-Rich Systems: The target compound’s -CF₃ group creates an electron-deficient aromatic ring, favoring electrophilic aromatic substitutions (e.g., nitration) at the 5-position. In contrast, 2-bromo-1-(4-hydroxyphenyl)ethanone undergoes nucleophilic additions at the carbonyl .
  • Halogen Positioning: this compound exhibits dual reactivity (bromine as leaving group and directing group), unlike mono-brominated analogs like 2-bromo-1-[4-(2-thienyl)phenyl]ethanone, which primarily participates in single cross-coupling events .

Biological Activity

2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. Its molecular structure includes significant functional groups such as bromine and trifluoromethyl, which enhance its chemical reactivity and biological potential. Despite limited specific studies on this compound, its structural similarities to other bioactive compounds suggest promising pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Br2F3OC_9H_6Br_2F_3O. The presence of multiple bromine atoms and a trifluoromethyl group contributes to its unique electronic and steric properties, influencing its interaction with biological targets.

Property Value
Molecular FormulaC9H6Br2F3OC_9H_6Br_2F_3O
Molecular Weight267.04 g/mol
CAS Number2003-10-3
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting biological effects such as cytotoxicity against cancer cells or antimicrobial properties.

Similar Compounds and Biological Activity

Compounds with structural similarities to this compound have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups are known for their antimicrobial properties. For example, similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects : Studies indicate that certain analogs can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy.

Comparative Analysis of Similar Compounds

Compound Name Molecular Formula Similarity Index
2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanoneC9H6BrF3OC_9H_6BrF_3O1.00
2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanoneC9H6BrF4OC_9H_6BrF_4O0.87
1-(3,5-Bis(trifluoromethyl)phenyl)ethanoneC10H6F6OC_{10}H_6F_6O0.85

Case Studies and Research Findings

While specific studies on this compound are sparse, research on related compounds provides insight into potential applications:

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Enzyme Inhibition Studies : Research into enzyme inhibitors has shown that trifluoromethyl-containing compounds can effectively inhibit enzymes involved in metabolic pathways, indicating a potential for therapeutic applications in metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.